Isononyl propionate

Description

Chemical Identity and Structural Context within Propionate (B1217596) Esters

Isononyl propionate is an organic compound classified as a propionate ester. cosmileeurope.eu Propionate esters are characterized by the propionate group, which consists of a carboxyl group attached to an ethyl group. In the case of this compound, this propionate group is ester-bonded to an isononyl group, a nine-carbon branched alkyl chain. The specific structure is 7-methyloctyl propanoate, indicating the branched nature of the nonyl group. patsnap.com

The general structure of alkyl esters consists of a carboxyl ester functional group with alkyl chains on both sides. These chains can be saturated or unsaturated, and straight or branched. cir-safety.org this compound falls into the category of branched-chain esters, which often exhibit different physical and chemical properties compared to their straight-chain counterparts. researchgate.net These esters are typically hydrophobic, and their properties, such as being oily liquids or waxy solids, depend on their molecular weight and chain length. cir-safety.org

Historical Evolution of Research Interest in Branched Chain Esters

Research into branched-chain esters has evolved significantly over the years, driven by the unique properties these compounds impart to various materials. Initially, much of the focus on esters was for their use as flavoring and fragrance agents. chemicalbook.comontosight.ai However, the influence of the branched-chain structure on physical properties like melting point, viscosity, and oxidative stability has led to expanded research in other areas. researchgate.net

In the mid to late 20th century, the development of synthetic lubricants spurred research into esters, including those with branched chains, for their favorable properties such as low volatility and good thermal stability. google.com The branching in the alcohol or acid moiety of the ester was found to improve low-temperature performance, a critical factor for lubricants. google.com More recently, with a growing emphasis on environmentally friendly and sustainable technologies, research has shifted towards biocatalytic synthesis of branched-chain esters using enzymes like lipases. nih.gov This "green chemistry" approach is being explored for producing esters for cosmetics and other applications. nih.govatamanchemicals.com Furthermore, the unique properties of branched-chain esters have led to their investigation as cold flow improvers for biodiesel and as components in advanced polymer chemistry. googleapis.comifrafragrance.org

Significance of this compound in Contemporary Chemical Science

The primary and most well-documented application of this compound is as a fragrance ingredient in cosmetics and personal care products. cosmileeurope.eu It is used to enhance the scent of products such as perfumes, lotions, and detergents. cosmileeurope.eugoogleapis.com The International Fragrance Association (IFRA) includes this compound on its Transparency List of fragrance ingredients. google.com

Beyond its use in fragrances, the principles of branched-chain ester chemistry suggest broader applications. For instance, related branched-chain esters like isononyl isononanoate are used as emollients and plasticizers in cosmetics and polymers. atamanchemicals.com Patents reveal that isononyl derivatives, which could include the propionate ester, are considered for various industrial applications. google.com For example, a patent for liquid detergent compositions includes this compound as a potential perfume ingredient that can be stabilized in an alkaline aqueous environment. googleapis.com Another patent describes the use of isononyl benzoate (B1203000) in cosmetic and dermatological formulations for its good sensorial properties and ability to dissolve UV filters. While direct research on this compound in materials science is not as extensive as for other esters, the known properties of branched-chain esters suggest its potential for further investigation in areas such as specialty lubricants and polymer additives.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 7-methyloctyl propanoate |

| CAS Number | 65155-45-5 |

| Physical State | Liquid |

| Odor | Characteristic |

Structure

3D Structure

Properties

CAS No. |

65155-45-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

7-methyloctyl propanoate |

InChI |

InChI=1S/C12H24O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

KOODESFNSDRUNJ-UHFFFAOYSA-N |

SMILES |

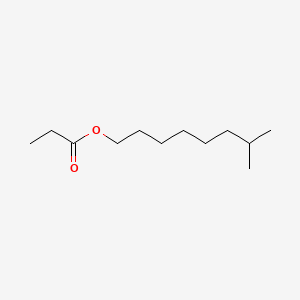

CCC(=O)OCCCCCCC(C)C |

Canonical SMILES |

CCC(=O)OCCCCCCC(C)C |

Other CAS No. |

65155-45-5 |

Origin of Product |

United States |

Synthesis and Catalytic Pathways of Isononyl Propionate

Esterification Reaction Methodologies

The principal route for producing isononyl propionate (B1217596) is Fischer-Speier esterification, a condensation reaction between a carboxylic acid (propionic acid) and an alcohol (isononyl alcohol). athabascau.caslideshare.net This reaction is typically reversible and requires a catalyst to proceed at a practical rate. athabascau.caslideshare.net The general reaction can be summarized as:

C₃H₆O₂ (Propionic Acid) + C₉H₂₀O (Isononyl Alcohol) ⇌ C₁₂H₂₄O₂ (Isononyl Propionate) + H₂O (Water)

To drive the equilibrium towards the product side, an excess of one reactant is often used, or a product, typically water, is removed from the reaction mixture. athabascau.ca

Acid-Catalyzed Esterification Mechanisms

Acid catalysis is a common method to accelerate the esterification process. slideshare.net The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. athabascau.caresearchgate.net Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can lead to corrosion and purification challenges. patsnap.comtubitak.gov.tr The general steps for acid-catalyzed esterification are:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the original hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Heterogeneous Catalysis in Propionate Synthesis

Heterogeneous catalysts offer advantages over homogeneous ones, including easier separation from the reaction mixture, potential for reuse, and reduced corrosion and waste. frontiersin.orgbaranlab.org These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. baranlab.orgslideshare.net

For esterification reactions similar to this compound synthesis, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36, Amberlyst-70) and zeolites have been effectively employed. tubitak.gov.trfrontiersin.orgdergipark.org.tr These materials possess acidic sites on their surface that facilitate the reaction. dergipark.org.tr The use of a macroporous cation exchange resin has been studied for the synthesis of isobornyl propionate, a similar ester, demonstrating the viability of this approach. Supported liquid phase catalysts (SILPC), where an ionic liquid containing the catalyst is immobilized on a solid support, have also been developed for ester synthesis, such as citronellyl propionate, showing high yield and stability. mdpi.com

Precursor Chemistry and Derivatization Routes

The properties and production methods of the precursors, isononyl alcohol and propionic acid, are fundamental to the synthesis of this compound.

Isononanol and Propionic Acid Feedstock Production

Isononyl Alcohol (INA) is a nine-carbon primary alcohol that exists as a mixture of isomers. atamanchemicals.comwikipedia.org The industrial production of isononanol is typically achieved through the hydroformylation (oxo process) of octene isomers. wikipedia.orgmatthey.com The octenes themselves are derived from the dimerization of butene. atamanchemicals.comnpc.com.tw The resulting isononyl aldehyde is then hydrogenated to produce isononyl alcohol. google.comintratec.us Historically, cobalt-based catalysts were used under high pressure, but modern processes often utilize rhodium-based catalysts at lower pressures (LP Oxo℠ Process), offering better efficiency and reduced byproducts. matthey.com

Propionic Acid is a three-carbon carboxylic acid. mdpi.com Industrially, it is primarily produced through petrochemical routes, such as the Reppe process (from ethylene, carbon monoxide, and steam) or the oxidation of propionaldehyde. mdpi.com A significant portion of global production comes from these chemical synthesis methods. wikipedia.org

Bio-based Precursor Synthesis for Isononyl Derivatives

In recent years, there has been a growing interest in producing chemicals from renewable resources. dataintelo.com

Bio-based Isononanol development focuses on creating sustainable pathways. One proposed route involves the fermentative production of isobutene from renewable feedstocks like glucose. google.com This bio-isobutene is then dimerized to diisobutene, which can be converted to isononyl derivatives through established chemical processes like hydroformylation. google.com Another approach involves using bio-based crotonaldehyde, derived from the fermentation of ethanol, as a starting material to synthesize bio-based isooctanol, a related C8 alcohol. google.com

Bio-based Propionic Acid is produced via anaerobic fermentation by various bacteria, most notably from the genus Propionibacterium. wikipedia.orgslideshare.net These bacteria can convert substrates like glucose, glycerol, and lactate (B86563) into propionic acid. celignis.comnih.gov While biotechnological production is an established field, challenges such as low productivity and end-product inhibition are areas of active research. propionix.runih.gov Strategies to improve yields include genetic engineering of microbial strains and optimizing fermentation conditions. celignis.comresearchgate.net

Reaction Kinetics and Mechanistic Investigations

In the esterification of propionic acid with isobutyl alcohol over Amberlyst-15, a pseudo-homogeneous (PH) model was successfully applied to describe the reaction kinetics. tubitak.gov.tr This model assumes the reaction occurs in the bulk liquid phase and is catalyzed by the solid catalyst. The reaction rate is dependent on the concentrations of the reactants and products and the temperature.

A study on the esterification of propionic acid with isobutyl alcohol using Amberlyst 36 and Amberlyst 70 catalysts also employed a pseudo-homogeneous model. dergipark.org.tr The research demonstrated that external and internal mass transfer limitations were negligible under the studied conditions, indicating the reaction was kinetically controlled. dergipark.org.tr The activation energy and equilibrium constant are key parameters determined from such kinetic studies. For example, in the synthesis of isobutyl propionate over Amberlyst-15, the activation energy was found to be 52.03 kJ/mol. tubitak.gov.tr

The following table presents kinetic parameters from a study on the esterification of propionic acid with isobutyl alcohol, which serves as a model for this compound synthesis.

| Parameter | Value (Catalyst: Amberlyst-15) | Reference |

| Reaction | Propionic Acid + Isobutyl Alcohol ⇌ Isobutyl Propionate + Water | tubitak.gov.tr |

| Catalyst | Amberlyst-15 | tubitak.gov.tr |

| Kinetic Model | Pseudo-homogeneous | tubitak.gov.tr |

| Activation Energy (Ea) | 52.03 kJ/mol | tubitak.gov.tr |

| Equilibrium Constant (K) | 5.19 | tubitak.gov.tr |

| This interactive table summarizes key kinetic data for a similar esterification reaction. |

Further research on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin compared different kinetic models, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW). mdpi.com The LHHW model provided the best fit, suggesting a surface reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com These findings highlight the importance of selecting an appropriate kinetic model to accurately describe the reaction mechanism on a heterogeneous catalyst.

Process Optimization for Industrial Scale Production

The industrial-scale synthesis of this compound, primarily achieved through the Fischer-Speier esterification of isononyl alcohol and propionic acid, requires meticulous process optimization to maximize yield, purity, and economic viability. Key parameters that are fine-tuned include reaction temperature, catalyst selection and loading, reactant molar ratios, and reaction time. Modern production aims for high-yield (often targeting 90-95%), energy-efficient processes that minimize waste and the need for complex purification steps. atamanchemicals.com

The core of process optimization lies in managing the reaction equilibrium. The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield. uwlax.edu Industrial strategies focus on efficiently removing water as it forms, thus driving the reaction forward to completion.

Catalyst and Reaction Conditions

While homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, their use presents challenges in industrial settings, including reactor corrosion and difficult separation from the final product. researchgate.net Consequently, heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36, Amberlyst 70), are often preferred for large-scale operations. researchgate.netdergipark.org.tr These catalysts offer high concentrations of acid sites, can be easily separated from the reaction mixture post-reaction, are reusable, and lead to a higher purity product with fewer side reactions. researchgate.netdergipark.org.tr

Optimizing catalyst loading is a critical step. An increase in the amount of catalyst generally provides more active sites for the reaction, leading to a higher conversion rate and reducing the time required to reach equilibrium. dergipark.org.tr However, there is a point of diminishing returns where adding more catalyst does not significantly increase the yield and only adds to the cost.

Temperature control is another vital aspect. Higher temperatures increase the reaction rate but must be carefully managed. For instance, in studies involving similar esters, increasing the temperature from 35°C to 65°C significantly accelerated the reaction and improved the final yield. ceon.rs However, excessively high temperatures can lead to unwanted side reactions or degradation of the catalyst, especially in the case of ion-exchange resins which have specific thermal stability limits. dergipark.org.tr

Reactor Design and Downstream Processing

For industrial production, either batch or continuous reactors can be employed, with the choice depending on production scale and operational efficiency goals. atamanchemicals.com Continuously Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) are common configurations. alliedacademies.org To enhance efficiency, modern processes often incorporate techniques like reactive distillation, where the ester is formed and the water byproduct is simultaneously removed in a single unit. This integration simplifies the process, saves energy, and can significantly increase the conversion by continuously shifting the reaction equilibrium.

After the reaction, the crude this compound must be purified. This typically involves several steps:

Catalyst Removal : If a heterogeneous catalyst is used, it is typically removed by filtration. atamanchemicals.com

Neutralization : Any remaining acidic catalyst or unreacted propionic acid is neutralized, often with a mild alkaline wash. google.com

Distillation : The final purification is usually achieved through vacuum distillation to separate the this compound from unreacted isononyl alcohol, water, and any other byproducts. This step is crucial for achieving the high purity required for its applications.

The table below summarizes the key parameters and their typical influence on the industrial production of this compound, based on findings from related esterification processes.

| Parameter | Effect on Process | Optimization Goal | Rationale |

| Temperature | Increases reaction rate. | Find optimal point before side reactions or catalyst degradation occurs. ceon.rsnih.gov | Balances reaction speed with product purity and catalyst longevity. dergipark.org.tr |

| Catalyst Loading | Increases reaction rate up to a certain point. dergipark.org.tr | Use the minimum amount required for maximum efficient conversion. | Minimizes cost and potential for side reactions while ensuring a high conversion rate. dergipark.org.tr |

| Molar Ratio (Alcohol:Acid) | Excess alcohol increases acid conversion. ceon.rs | Optimize the ratio to maximize the conversion of the limiting reactant. | Drives the reaction equilibrium towards the product side for higher yield. uwlax.educeon.rs |

| Water Removal | Increases product yield by shifting equilibrium. uwlax.edu | Implement continuous removal during the reaction (e.g., via distillation). | Overcomes the reversible nature of the esterification reaction to achieve high conversion. uwlax.edu |

| Reactor Type | Choice (Batch vs. Continuous) affects scale and efficiency. atamanchemicals.comalliedacademies.org | Select based on production volume, cost, and process control needs. | Matches the production method to the desired industrial output and economic targets. machinemetrics.com |

By systematically optimizing these variables using methodologies like Response Surface Methodology (RSM), manufacturers can fine-tune the production process. researchgate.net This ensures consistent, high-yield production of this compound that meets the stringent quality standards for its use in various industries.

Advanced Analytical Methodologies for Isononyl Propionate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of isononyl propionate (B1217596), providing detailed information about its molecular structure and functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For isononyl propionate, the IR spectrum is dominated by absorptions characteristic of an ester. The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for aliphatic esters typically appears in the range of 1750–1737 cm⁻¹. orgchemboulder.com Another key absorption is the C-O-C stretch, which is found in the 1300–1000 cm⁻¹ region. orgchemboulder.com The spectrum also displays C-H stretching vibrations from the nonyl and ethyl parts of the molecule just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | ~2850-2960 | Medium-Strong |

| C=O Stretch | Ester | ~1740 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | ~1375, ~1465 | Variable |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the definitive structural elucidation of this compound.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the isononyl chain) are expected to appear downfield, typically in the range of 3.7-4.1 ppm. orgchemboulder.com The protons of the ethyl group of the propionate moiety exhibit characteristic signals: a quartet around 2.0-2.2 ppm for the -C(=O)-CH₂- group and a triplet around 1.1 ppm for the terminal -CH₃ group. orgchemboulder.com The remaining methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the branched isononyl group would produce a complex set of overlapping signals further upfield, generally between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is the most downfield signal, typically appearing between 170-175 ppm. chemguide.co.uk The carbon of the -O-CH₂- group is found around 60-70 ppm, while the carbons of the propionate's ethyl group and the isononyl chain appear at higher field strengths (upfield). chemguide.co.ukpressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (Propionate) | R-CH₂-CH₃ | ~1.1 | Triplet |

| CH₂ (Propionate) | -C(=O)-CH₂ -CH₃ | ~2.2 | Quartet |

| CH/CH₂/CH₃ (Isononyl) | Alkyl Chain | ~0.8 - 1.6 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Ester Carbonyl | ~174 |

| O-CH₂ | Isononyl Chain | ~65 |

| CH/CH₂/CH₃ | Isononyl Chain | ~14 - 40 |

| CH₂ (Propionate) | -C H₂-C=O | ~28 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₂₄O₂. uni.lu In its mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 200.18. uni.lu

Common fragmentation patterns for propionate esters include the formation of a characteristic acylium ion, [CH₃CH₂CO]⁺, at m/z 57. nih.gov Another significant fragmentation pathway is the McLafferty rearrangement, which can lead to a protonated propionic acid fragment. Analysis of adduct ions, such as the protonated molecule [M+H]⁺ at m/z 201.18 or the sodium adduct [M+Na]⁺ at m/z 223.17, can further confirm the molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition and thus the compound's identity with high certainty. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments and Adducts for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₂₄O₂]⁺ | 200.18 | Molecular Ion |

| [M+H]⁺ | [C₁₂H₂₅O₂]⁺ | 201.18 | Protonated Molecule |

| [M+Na]⁺ | [C₁₂H₂₄NaO₂]⁺ | 223.17 | Sodium Adduct |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. mpg.degoogle.commdpi.com

The retention time of this compound is specific to the analytical conditions (e.g., column type, temperature program), while the mass spectrum provides a molecular fingerprint used for unambiguous identification. nih.gov This method is widely used for analyzing the composition of fragrance and flavor mixtures, as well as for detecting trace levels of compounds in environmental or biological samples. gcms.czepa.gov

While GC-MS is ideal for volatile esters, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for analyzing samples in complex, non-volatile matrices or for thermally unstable compounds. mdpi.comijnrd.org A common approach for esters is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. oatext.com

Since this compound lacks a strong UV chromophore, detection can be challenging. While UV detection at low wavelengths (~210 nm) is possible, it often suffers from low sensitivity and interference. Therefore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are often more suitable. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, making it a powerful tool for quantifying this compound in challenging sample types. nih.gov

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Role in Analysis |

|---|---|

| This compound | Analyte |

| Isoamyl Propionate | Related Compound for Spectral Comparison |

| Isopropyl Propionate | Related Compound for Spectral Comparison |

| Isononyl Acetate (B1210297) | Related Compound |

| Acetonitrile | HPLC Mobile Phase Solvent |

| Water | HPLC Mobile Phase Solvent |

| Propionic Acid | Structural Component of Analyte |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Advanced Techniques for In-Matrix Characterization

The characterization of this compound when it is a component of a larger, more complex material—referred to as the matrix—requires analytical methods that can distinguish the target compound from a multitude of other substances. The choice of technique depends on the nature of the matrix, which can range from polymers and cosmetics to environmental samples.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Samples

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the chemical analysis of complex, often non-volatile and insoluble, materials. shimadzu.comwikipedia.org The method involves thermally decomposing a sample in an inert atmosphere, which breaks down large molecules into smaller, more volatile fragments. wikipedia.org These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). wikipedia.org This makes Py-GC/MS particularly suitable for analyzing polymeric materials, paints, resins, and other complex formulations where this compound might be present as an additive or plasticizer. shimadzu.comwikipedia.org

One of the primary advantages of Py-GC/MS is its ability to analyze samples with minimal or no preparation, thus reducing the risk of contamination from solvents and simplifying the workflow. ifremer.fr The technique is highly sensitive, capable of detecting trace levels of compounds within a sample. shimadzu.comifremer.fr For the analysis of additives within polymers, a multi-shot pyrolysis approach is often employed. This involves a two-step process: an initial, lower-temperature thermal desorption step to volatilize additives like this compound without degrading the polymer backbone, followed by a higher-temperature flash pyrolysis step to break down and identify the polymer matrix itself. ifremer.fr This allows for the successive analysis of both the additives and the polymer from the same minute sample. ifremer.fr

Different Py-GC/MS methods can be employed depending on the analytical goal. Evolved Gas Analysis (EGA), for instance, provides a thermal deconstruction profile of a sample by slowly increasing the temperature and monitoring the volatilized material, which helps in determining the optimal temperatures for subsequent analysis. nih.gov

Table 1: Summary of Py-GC/MS Techniques for Complex Sample Analysis

| Technique | Description | Primary Application | Key Advantages |

| Single-Shot Pyrolysis | The sample is rapidly heated to a single, high temperature to cause complete fragmentation. nih.gov | Rapid fingerprinting and identification of the bulk composition of a material. wikipedia.org | Speed and simplicity. |

| Multi-Shot Pyrolysis (Thermal Desorption/Pyrolysis) | Involves multiple temperature ramps. A lower temperature step first desorbs volatile and semi-volatile additives, followed by a high-temperature step to pyrolyze the polymer. ifremer.fr | Separate characterization of additives (e.g., plasticizers, esters) and the polymer matrix from a single sample. ifremer.fr | Provides detailed information on both additives and polymer structure; reduces matrix interference. ifremer.fr |

| Evolved Gas Analysis (EGA)-GC/MS | The sample is heated through a programmed temperature ramp, and the evolved gases are introduced directly to the mass spectrometer, bypassing the GC column. nih.gov | Determining the thermal profile of a material to identify the optimal temperatures for desorption and pyrolysis. nih.gov | Provides a roadmap for subsequent, more detailed single-shot or multi-shot analyses. |

While Py-GC/MS is a robust tool, its application to biological matrices like human blood for detecting plastic-related compounds can be challenging due to significant interference from the matrix itself, which can lead to false positives or suppressed signals. nih.gov Therefore, careful method development and validation are crucial when applying this technique to such complex biological samples. nih.gov

Extraction Methodologies for this compound from Diverse Matrices

Before instrumental analysis, this compound often needs to be isolated from its matrix. This extraction step is critical as it concentrates the analyte and removes interfering substances. The choice of extraction method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix (e.g., liquid, solid, environmental, or biological). nih.gov

Traditional extraction methods like Liquid-Liquid Extraction (LLE) and Soxhlet extraction have been widely used. nih.govmdpi.com LLE is effective for liquid samples, such as cosmetics or water, while Soxhlet is a standard for solid samples. nih.govmdpi.com However, these classical techniques are often time-consuming and require large volumes of potentially hazardous organic solvents. nih.govmdpi.com

To address these drawbacks, several modern and "green" extraction techniques have been developed. mdpi.comuma.pt These methods aim to reduce solvent consumption, shorten extraction times, and allow for automation. mdpi.com

Solid-Phase Extraction (SPE): This technique is widely used for liquid samples, including environmental water and cosmetic solutions. nih.govmdpi.com It involves passing the liquid sample through a solid sorbent material that retains the analyte (this compound). Interfering components are washed away, and the analyte is then eluted with a small amount of a suitable solvent. nih.gov The selection of the sorbent is key to achieving high selectivity and recovery. researchgate.net

Microwave-Assisted Extraction (MAE): Primarily used for solid samples, MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix into the solvent. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to traditional techniques like Soxhlet. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, allowing for rapid processing of solid and semi-solid samples. mdpi.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.com SFE is advantageous because the solvent is non-toxic and can be easily removed by depressurization, leaving a solvent-free extract. It has been successfully used to extract organic pollutants from environmental matrices. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE, DLLME uses a mixture of an extraction solvent and a disperser solvent, which is rapidly injected into the aqueous sample. This creates fine droplets, maximizing the surface area for rapid extraction of the analyte. uma.pt

Table 2: Comparison of Extraction Methodologies for Ester Compounds

| Method | Principle | Typical Matrices | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. mdpi.com | Liquid cosmetics, aqueous samples. mdpi.com | Simple, efficient for many applications. mdpi.com | Requires large volumes of organic solvents, can be labor-intensive, difficult to automate. mdpi.comuma.pt |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. nih.gov | Environmental water, beverages, liquid formulations. nih.gov | High selectivity, reduced solvent use compared to LLE, can be automated. nih.gov | Sorbent cost, potential for column clogging with complex samples. mdpi.com |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. nih.gov | Solid samples (e.g., soil, sediment, polymers). nih.gov | Exhaustive extraction, well-established method. | Very slow, consumes large amounts of solvent, thermal degradation of sensitive analytes is possible. nih.govuma.pt |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction. mdpi.com | Soils, sediments, food, solid wastes. nih.gov | Fast, reduced solvent consumption, efficient. nih.gov | Requires specialized equipment, potential for thermal degradation. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO₂). mdpi.com | Environmental solids, food products, polymers. mdpi.com | "Green" (non-toxic solvent), tunable selectivity, solvent-free extract. mdpi.com | High initial equipment cost, may require modifiers for polar analytes. |

The selection of an appropriate extraction technique is a crucial step in the analytical workflow for this compound, ensuring that the subsequent instrumental analysis provides accurate and reliable results.

Applications of Isononyl Propionate in Material Science and Industrial Chemistry Research

Role as a Modifying Agent in Polymer Systems

In the realm of polymer science, isononyl propionate (B1217596) is investigated for its role as a modifying agent, particularly for its plasticizing and stabilizing effects.

Plasticizers are additives that increase the flexibility, workability, and durability of polymers. mdpi.com Isononyl propionate is studied as a plasticizer, particularly for its compatibility with various polymer systems. Research in this area often involves comparing its performance to that of established plasticizers like phthalates.

The effectiveness of a plasticizer is largely dependent on its compatibility with the host polymer. For instance, in polyvinyl chloride (PVC) applications, plasticizers with good solvency characteristics lead to better processing and flexibility. specialchem.com Studies on polymer compatibility explore how the molecular structure of this compound influences its interaction with different polymer chains, such as those in PVC, polyolefins, and cellulose (B213188) derivatives like cellulose acetate (B1210297) propionate. indusvalleychemical.comarlanxeo.comgoogle.com Good compatibility ensures that the plasticizer is well-dispersed within the polymer matrix, preventing issues like migration and exudation. mdpi.com

Research has shown that the branching of the isononyl group can affect the plasticizer's efficiency and permanence within the polymer. The compatibility of plasticizers with PVC, for example, can be influenced by the alkyl chain length and structure. specialchem.com While some studies focus on replacing traditional phthalate (B1215562) plasticizers due to health and environmental concerns, the compatibility of alternatives like this compound is a critical factor for their successful adoption. indusvalleychemical.com

Table 1: Comparison of Plasticizer Properties

| Feature | This compound (Anticipated) | Phthalate Esters (e.g., DINP) |

|---|---|---|

| Primary Function | Increase flexibility and workability of polymers | Increase flexibility and workability of polymers. indusvalleychemical.com |

| Compatibility | Good with a range of polymers, subject to specific structure | Generally good with PVC, but can vary. specialchem.com |

| Volatility | Lower volatility is a desirable research goal | Can be volatile, leading to permanence issues. specialchem.com |

| Environmental Profile | Often explored as a potentially more benign alternative | Some phthalates face regulatory scrutiny. indusvalleychemical.com |

This table provides a general comparison based on typical plasticizer research objectives. Specific properties of this compound would be determined through empirical studies.

Polymer blends are mixtures of two or more polymers designed to achieve a combination of properties not found in a single polymer. However, many polymers are immiscible, leading to phase separation and poor mechanical properties. numberanalytics.comfree.fr Compatibilizers are added to improve the interfacial adhesion and stability of these blends. kruger.industries

This compound and its derivatives are investigated for their potential to act as stabilizers or compatibilizers in polymer blends. atamanchemicals.com The mechanism of stabilization often involves the additive locating at the interface between the different polymer phases, reducing interfacial tension and promoting better dispersion. numberanalytics.com This can lead to a more stable and homogenous blend with improved mechanical performance. free.fr Research in this area would involve studying the effect of this compound on the morphology and phase behavior of various polymer blends, such as those containing polyolefins and PVC. nih.gov

Plasticizer Functionality and Polymer Compatibility Studies

Functional Contributions in Lubricant Formulations and Performance Research

In the field of lubrication, esters are known for their desirable properties, including good thermal stability and lubricity. This compound is researched for its potential as a base stock or additive in lubricant formulations. google.com The molecular structure of esters can significantly influence their lubrication properties, such as film thickness and traction. google.com

Research into this compound in lubricants would focus on its performance under various conditions, including extreme temperatures and pressures. Its low volatility and stability are key characteristics that would be evaluated. atamanchemicals.com The goal is to develop lubricants that reduce friction and wear in machinery, thereby improving efficiency and longevity. google.com Studies might compare the performance of lubricants containing this compound with those based on other synthetic esters or mineral oils. google.com

Table 2: Key Performance Parameters in Lubricant Research

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Viscosity Index | A measure of how much a lubricant's viscosity changes with temperature. | Esters can offer favorable viscosity-temperature behavior. uc.pt |

| Thermal Stability | The ability of the lubricant to resist decomposition at high temperatures. | High stability is a crucial performance indicator. atamanchemicals.com |

| Traction Coefficient | A measure of the lubricant's internal friction. | Lower traction can lead to improved energy efficiency. google.com |

| Wear Protection | The ability of the lubricant to prevent wear on moving parts. | A primary function of any lubricant formulation. |

Utilization in Anticorrosive Formulations and Surface Chemistry

Corrosion inhibitors are substances that, when added to an environment, decrease the rate of corrosion of a metal. inspenet.com Organic compounds, particularly those containing heteroatoms like oxygen, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. mdpi.commdpi.com

This compound, as an ester, contains oxygen atoms and a hydrocarbon tail, making it a candidate for investigation in anticorrosive formulations. Research in this area explores how these molecules interact with metal surfaces to prevent or slow down the corrosion process. The effectiveness of such inhibitors is related to their chemical structure and their ability to form a stable, protective layer. mdpi.com Studies might involve incorporating this compound into coatings and evaluating their performance in various corrosive environments. google.com The synergistic effects of combining this compound with other corrosion inhibitors, such as zinc salts, could also be a subject of research. google.com

Research into Related Isononyl Derivatives and Analogues for Specialized Applications

The versatility of the isononyl group has led to research into a variety of its derivatives for specialized applications in material science. For instance, isononyl alcohol, the precursor to this compound, is a key component in the synthesis of other plasticizers like diisononyl phthalate (DINP) and diisononyl terephthalate (B1205515) (DINT). specialchem.comgoogle.com

Beyond plasticizers, research extends to other isononyl derivatives. For example, isononylamine is used in corrosion inhibitor formulations. google.com The synthesis of isononyl-extended multibranched alcohol polyethers has been explored for their surfactant properties. acs.org Furthermore, complex isononyl-containing molecules have been investigated for their potential in advanced materials, such as those with specific optical or electronic properties. ontosight.aid-nb.infonih.gov The study of these analogues helps in understanding the structure-property relationships of isononyl compounds and in designing new materials with tailored functionalities.

Environmental Fate and Transformation Studies of Isononyl Propionate

Biodegradation Pathways in Environmental Compartments

Biodegradation is anticipated to be the most significant removal mechanism for isononyl propionate (B1217596) in the environment. The initial and rate-limiting step in the biodegradation of fatty acid esters is typically enzymatic hydrolysis, which cleaves the ester bond to form an alcohol and a carboxylic acid. In the case of isononyl propionate, this would result in the formation of isononyl alcohol and propionic acid.

In soil environments, this compound is expected to be readily biodegradable under both aerobic and anaerobic conditions. The branched structure of the isononyl group may influence the rate of degradation compared to linear alkyl esters. nih.gov

Under aerobic conditions, the primary transformation products, isononyl alcohol and propionic acid, are readily mineralized by a wide variety of microorganisms to carbon dioxide and water. europa.eulyellcollection.org Studies on other fatty acid methyl esters (FAMEs) have shown that they are first de-esterified to form free fatty acids and methanol, followed by the sequential removal of two-carbon units through β-oxidation. lyellcollection.org A similar pathway is expected for this compound.

In anaerobic soil environments, propionic acid can be metabolized to acetic acid, methane, carbon dioxide, and water. europa.eu The biodegradation of fatty acid esters can also proceed under anaerobic conditions, often through similar initial hydrolysis followed by fermentation of the resulting alcohol and fatty acid. lyellcollection.org

Due to its expected low water solubility and high potential for adsorption to organic matter, a significant portion of this compound released into aquatic environments is likely to partition to sediment. santos.comsantos.com In aquatic sediments, both aerobic and anaerobic biodegradation processes will contribute to its transformation.

Similar to soil systems, the primary degradation pathway in aquatic sediments is the hydrolysis of the ester bond to form isononyl alcohol and propionic acid. Under aerobic conditions in the upper layers of sediment, these products would be rapidly degraded. In deeper, anaerobic sediment layers, the degradation would proceed more slowly, with propionic acid being fermented to simpler organic acids, methane, and carbon dioxide. Studies on phthalate (B1215562) esters, which also contain ester linkages, have shown that their degradation rates decrease with increasing alkyl chain length and branching. capes.gov.br This suggests that the branched nonyl group in this compound might result in a slower degradation rate compared to shorter, linear-chain propionate esters.

Aerobic and Anaerobic Transformation in Soil Systems

Phototransformation Mechanisms and Kinetics in Aqueous Environments

However, indirect photolysis, mediated by photosensitizing species present in natural waters such as humic acids, may play a role. epa.gov The photodecomposition of some alkyl esters has been observed to follow first-order kinetics, though the quantum yields can be low. cdnsciencepub.comdoi.org For many pesticides containing ester functional groups, photodecomposition on soil surfaces is found to be much less efficient than in solution, with the potential for quenching effects from soil components. epa.gov Given that this compound is expected to partition significantly to soil and sediment, phototransformation in the aqueous phase is likely not a major degradation pathway.

Environmental Distribution and Persistence Modeling

The environmental distribution of this compound is dictated by its physicochemical properties. Based on data for similar fatty acid esters, this compound is expected to have low water solubility and a high octanol-water partition coefficient (log Kow). santos.comeuropa.eu This will result in the compound partitioning from water to soil, suspended solids, and sediment.

Modeling studies on similar C12 branched ketones and other long-chain fatty acid esters indicate that soil and air are the primary receiving compartments. europa.euepa.gov For less volatile esters, partitioning to soil and sediment is the dominant process. santos.comsantos.com Given its structure, this compound released to water is expected to adsorb to suspended particulate matter and ultimately accumulate in the sediment. If released to soil, it is likely to remain in that compartment with low potential for leaching to groundwater due to its high adsorption potential. santos.com

Based on its expected ready biodegradability, this compound is not predicted to be persistent in the environment. Fatty acid esters are generally considered not to be persistent, with half-lives substantially less than 60 days. santos.comsantos.com

Interactive Data Table: Predicted Environmental Distribution of this compound Analogs

| Environmental Compartment | Predicted Partitioning (%) for C12 Branched Ketones epa.gov | Predicted Partitioning for Fatty Acid Esters santos.comeuropa.eu |

| Air | 82.6 | Low (for less volatile esters) |

| Water | Low | Low |

| Soil | 15.5 | High |

| Sediment | Low | High |

Formation and Detection of Environmental Metabolites and Transformation Products

The primary transformation products of this compound in the environment are expected to be isononyl alcohol and propionic acid , formed through the hydrolysis of the ester bond. europa.eulyellcollection.org

Isononyl alcohol : This branched nine-carbon alcohol is itself subject to further biodegradation. Studies on nonylphenol, which also contains a nonyl group, show that the branched alkyl chain can be oxidized. aloki.hu Sphingomonas sp. has been shown to degrade branched nonylphenol, initiating the process with the fission of the phenol (B47542) ring. asm.org

Propionic acid : This short-chain fatty acid is a common metabolite in microbial pathways and is readily degraded under both aerobic and anaerobic conditions. europa.eu

While the formation of these metabolites can be confidently predicted from the principles of ester hydrolysis and biodegradation of similar compounds, there is a lack of studies that have specifically monitored for this compound and its transformation products in environmental samples. The detection of metabolites of other branched esters, such as those from phthalates, has been documented, lending support to the expected metabolic pathway for this compound. canada.ca

Interactive Data Table: Expected Transformation Products of this compound

| Parent Compound | Primary Transformation Process | Expected Metabolites | Subsequent Fate |

| This compound | Hydrolysis | Isononyl alcohol | Biodegradation |

| This compound | Hydrolysis | Propionic acid | Biodegradation |

Theoretical and Computational Chemistry of Isononyl Propionate

Quantum Chemical Studies and Molecular Structure Elucidation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as isononyl propionate (B1217596). These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and its implications for molecular geometry and reactivity.

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and physics for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT is, in principle, an exact theory of electronic structure based on the electron density distribution rather than the more complex many-electron wave function. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. nih.govfrontiersin.org

For esters like isononyl propionate, DFT can be used to calculate key properties that govern their reactivity. These include:

Electron Density Distribution: Mapping the electron density reveals regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. researchgate.netchemrxiv.org

Reactivity Descriptors: DFT allows for the calculation of conceptual DFT-based reactivity descriptors such as chemical potential, hardness, and electrophilicity, which quantify the reactivity of a molecule. researchgate.netrsc.org

While specific DFT studies on this compound are not abundant in publicly available literature, the principles are broadly applied to esters. For instance, DFT has been used to study the aminolysis of esters, providing insights into reaction mechanisms by calculating the energies of structures along the reaction pathway. acs.org Such studies help to understand fundamental reactions that esters undergo.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H24O2 | uni.luchemspider.com |

| Average Mass | 200.322 Da | chemspider.com |

| Monoisotopic Mass | 200.177630 Da | chemspider.com |

| XlogP (predicted) | 4.3 | uni.lu |

This table contains predicted data from computational models.

Computational spectroscopy is a powerful tool that combines quantum chemistry with spectroscopic principles to predict and interpret the spectra of molecules. researchgate.netnsf.gov This approach is invaluable for validating experimental results and for understanding the relationship between a molecule's structure and its spectroscopic signatures. rsc.org

For this compound, computational methods can predict various types of spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational methods can generate a theoretical IR spectrum. This can help in assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the various carbon and hydrogen atoms in the this compound molecule. mdpi.com These predictions can be compared with experimental NMR data to confirm the molecular structure.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. frontiersin.org Hybrid and double-hybrid functionals within DFT have shown to provide a good balance of accuracy and computational cost for predicting spectroscopic properties of medium- to large-sized molecules. frontiersin.org

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com These simulations can provide detailed information about the intermolecular interactions and the effects of solvents on the behavior of a solute, such as this compound.

MD simulations can be used to understand:

Solvation Free Energy: This is the energy change associated with transferring a molecule from a vacuum to a solvent. It can be calculated by separating it into contributions from cavity formation, electrostatic interactions, and short-range van der Waals interactions. nih.goviupac.org Understanding the solvation of this compound is important for predicting its behavior in different solvent environments.

Conformational Behavior: In solution, flexible molecules like this compound can adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities in a given solvent. mdpi.com

Intermolecular Interactions: MD simulations can reveal the specific types of interactions (e.g., hydrogen bonds, van der Waals forces) that occur between this compound and solvent molecules, as well as between this compound molecules themselves. rsc.org These interactions are crucial for understanding the macroscopic properties of the substance.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is widely applied to similar organic molecules to understand their behavior in the condensed phase.

Computational Approaches for Reaction Pathway Prediction and Catalytic Mechanisms

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for understanding the mechanisms of catalysis. cecam.org For esters like this compound, these methods can be used to study reactions such as hydrolysis, transesterification, and aminolysis. acs.orgacs.org

Key computational approaches include:

Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly useful for studying enzymatic reactions. It treats the active site of the enzyme with a high level of quantum mechanics, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics force field. rsc.org This approach could be used to study the enzymatic hydrolysis of this compound.

Catalyst Design: Computational methods can be used to design more efficient catalysts for reactions involving esters. By understanding the catalytic mechanism at a molecular level, researchers can propose modifications to the catalyst that would lower the activation energy of the reaction. kit.edursc.org

Machine Learning and Chemoinformatics in Ester Design and Discovery

The fields of machine learning (ML) and chemoinformatics are rapidly transforming the landscape of chemical research, including the design and discovery of new esters with desired properties. nih.govmdpi.comresearchgate.net

These data-driven approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to find a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. nih.gov For esters, QSAR models could be developed to predict properties such as fragrance, flavor, or biodegradability.

De Novo Design: Machine learning models can be trained on large databases of existing molecules to learn the rules of chemical bonding and molecular structure. These models can then be used to generate novel molecular structures, including new esters, that are predicted to have specific desirable properties. researchgate.net

Reaction Prediction: Machine learning algorithms can be trained to predict the outcome of chemical reactions, including those used to synthesize esters. frontiersin.org This can help chemists to design more efficient synthetic routes.

The application of machine learning in chemoinformatics relies on the availability of large datasets of chemical information. nih.gov As more data on esters and their properties become available, the predictive power of these models will continue to improve, accelerating the discovery and design of new and useful compounds.

Emerging Research Avenues and Future Directions for Isononyl Propionate

Sustainable Synthesis Routes and Green Chemistry Principles in Propionate (B1217596) Production

The production of propionic acid, a key precursor for propionate esters, is undergoing a significant transformation driven by green chemistry principles. rsc.orgijsetpub.com The goal is to move away from traditional petrochemical routes towards more sustainable and environmentally benign processes. nih.gov A major focus is the use of renewable, bio-based feedstocks like lactic acid, which can be derived from the fermentation of biomass. rsc.orgrsc.org

Researchers are actively developing catalytic systems to efficiently convert lactic acid into propionic acid. One such approach involves a metal-free system using sodium iodide (NaI) as a catalyst, which can achieve a propionic acid yield of over 99% from lactic acid. rsc.org This method offers a green and efficient pathway to synthesize propionic acid from biomass resources. rsc.org Another innovative method uses a molybdenum-based catalyst for the deoxygenation of lactic acid under relatively mild conditions, achieving good yields of sodium propionate without the need for an external reductant. rsc.org

These sustainable synthesis strategies emphasize waste reduction, the use of less hazardous chemicals, and the utilization of renewable resources, aligning with the core tenets of green chemistry. ijsetpub.comhuarenscience.com The development of such processes for precursors is fundamental to the sustainable production of their derivatives, including isononyl propionate.

Table 1: Comparison of Sustainable Synthesis Methods for Propionic Acid

| Feedstock | Catalyst System | Solvent | Key Findings | Yield | Reference |

| Lactic Acid | Sodium Iodide (NaI) | Lactic Acid (self-solvent) | Metal-free system, highly selective transformation. | >99% | rsc.org |

| Lactic Acid | Molybdenum-based | Water or TEGDME* | Uses a non-noble, abundant metal; no external reductant needed. | Up to 41% | rsc.org |

| Biomass/Waste | Anaerobic Digestion | Not Applicable | Biological method for resource recovery; can be influenced by additives. | Varies | researchgate.net |

| Lactate (B86563) | Electrofermentation (EF) | Not Applicable | Enhances propionate production and recycles CO2. | Not specified | nih.gov |

*TEGDME: Triethylene glycol dimethyl ether

Development of Bio-based Alternatives for Related Industrial Applications

In parallel with making production processes greener, significant research is dedicated to developing bio-based alternatives for industrial applications where compounds like this compound are used. The demand for "green" or bio-based solvents, coatings, and binders derived from living matter like plants is growing, driven by concerns for human health and environmental sustainability. acme-hardesty.comclicinnovation.fi

The market for bio-based solvents is expanding, with products like ethyl lactate (derived from corn processing) and methyl soyate (from soy oil) emerging as viable alternatives to petroleum-based solvents. acme-hardesty.com These green solvents offer benefits such as lower toxicity and reduced volatile organic compound emissions. acme-hardesty.com In the realm of materials, research is underway to create bio-based binders and coatings from forest industry side streams like bark and sawdust. clicinnovation.fi For instance, suberin, a natural barrier material found in bark, is being developed for use in packaging. clicinnovation.fi

Furthermore, there is a push to develop bio-based polymers to replace conventional plastics. mdpi.com Non-isocyanate polyurethanes (NIPUs), for example, can be synthesized from renewable resources like plant oils and biomass-derived chemicals, offering a safer and more environmentally friendly alternative to traditional polyurethanes. researchgate.net Projects are also focused on converting post-consumer textiles into high-value bio-based additives and composites. inn-pressme.eu

Table 2: Examples of Bio-based Alternatives and Their Sources

| Bio-based Product | Source Material | Potential Application | Reference |

| Ethyl Lactate | Corn | Coatings, paint stripper, cleaner | acme-hardesty.com |

| Methyl Soyate | Soy Oil | Industrial solvent, biodiesel fuel | acme-hardesty.com |

| Bio-based binders/coatings | Bark, sawdust, lignin | Packaging, paints, adhesives | clicinnovation.fi |

| Non-isocyanate polyurethanes (NIPUs) | Plant oils, biomass | Foams, coatings | researchgate.net |

| Biofoam | Wood | Sustainable packaging | inn-pressme.eu |

Novel Analytical Method Development and Miniaturization for Enhanced Detection

Advances in analytical chemistry are crucial for monitoring chemical processes and ensuring product quality and environmental safety. A significant trend is the miniaturization of analytical methods, which aims to reduce the environmental impact by using smaller amounts of solvents, materials, and energy. rsc.org These microextraction techniques are broadly divided into sorbent-based and solvent-based methods. rsc.org

Miniaturized techniques like micro-solid-phase extraction (µ-SPE) and fabric phase sorptive extraction (FPSE) are becoming popular due to their simplicity and high performance. rsc.orgchromatographyonline.com FPSE, for example, allows for the direct introduction of a sample into an instrument like an HPLC after extraction, making it suitable for routine analysis. chromatographyonline.com These methods align with the principles of Green Analytical Chemistry (GAC) by reducing waste and solvent consumption. rsc.orgresearchgate.net

For the analysis of specific compounds, researchers are developing novel, portable systems. For instance, a hand-held analysis system using miniaturized gas chromatography (GC) is being developed for the detection of fatty acid methyl esters (FAMEs). sandia.gov This demonstrates the potential for creating portable, low-power devices for on-site analysis of various chemical compounds, including esters like this compound. sandia.gov The development of such methods allows for rapid, efficient, and on-site screening of materials. mdpi.com

Interdisciplinary Research Integrating Chemical Engineering, Material Science, and Environmental Science

Addressing the complex challenges of sustainability in the chemical industry requires a highly interdisciplinary approach. a-star.edu.sg The integration of chemical engineering, material science, and environmental science is proving essential for designing novel materials, optimizing reaction processes, and developing practical devices for applications in sustainable energy and healthcare. stevens.edunu.edu.kz

This collaborative research focuses on understanding the fundamental relationships between a material's structure and its properties to advance performance. stevens.edu For example, chemical engineers and material scientists work together to:

Design and Synthesize Novel Materials: This includes developing new polymers, catalysts, and composites from both traditional and bio-based sources. a-star.edu.sgstevens.edu

Optimize Processes: Chemical engineering principles are applied to design and model sustainable and efficient chemical processes, such as continuous flow reactions, which can reduce waste and improve safety. ijsetpub.comnu.edu.kz

This synergy allows for the development of innovative solutions, from bio-based plastics with enhanced biodegradability to more efficient catalysts for green synthesis. mdpi.com Such an approach is critical for the lifecycle management of industrial chemicals like this compound.

Advanced Studies on Esterase-mediated Biotransformations and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. ijsetpub.comresearchgate.net For the production of esters like this compound, esterases (including lipases) are particularly important enzymes. nih.govgoogle.com

Research in this area focuses on using these enzymes for both the synthesis and transformation of propionate esters. acs.org For instance, lipases can be immobilized on supports, which enhances their stability and allows them to be recycled, making the process more cost-effective and sustainable. acs.org Studies have demonstrated that using an activated propanoyl donor like vinyl propionate in lipase-catalyzed reactions can lead to a conversion rate of 99% in just a few hours. acs.org

A fed-batch approach, where a substrate like propionic acid is added in a controlled manner, has been shown to overcome issues of enzyme inactivation, achieving conversions above 90%. nih.gov Furthermore, scientists are exploring the use of whole-cell biocatalysts, such as cells from Aspergillus oryzae, as a cost-effective alternative to purified enzymes for ester synthesis. frontiersin.org These whole-cell systems have shown excellent conversions (96%–99%) and high selectivity in producing various ester derivatives. frontiersin.org Esterases are also studied for their role in the hydrolysis (breakdown) of propionate esters within biological systems. researchgate.netnih.gov

Table 3: Examples of Biocatalytic Systems for Propionate Ester Synthesis

| Biocatalyst | Reaction Type | Key Substrates | Key Findings | Conversion Rate | Reference |

| Immobilized Pseudomonas cepacia Lipase (B570770) (PCL) | Transesterification | Benzyl alcohol, Vinyl propionate | Immobilized lipase showed 3.5-fold enhanced activity and recyclability. | 99% | acs.org |

| Candida antarctica Lipase B (Cal B) | Direct Esterification (Fed-batch) | Benzyl alcohol, Propionic acid | Fed-batch approach overcomes acid inactivation of the enzyme. | >90% | nih.gov |

| Whole cells of Aspergillus oryzae | Esterification | Salidroside, Vinyl esters | Cost-effective alternative to immobilized enzymes with high regioselectivity. | 96-99% | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing isononyl propionate in laboratory settings?

- Methodology :

- Use reactive distillation to enhance esterification efficiency, as demonstrated in studies on similar esters like n-propyl propionate .

- Optimize parameters such as catalyst type (e.g., sulfuric acid or immobilized enzymes), molar ratio of reactants (propionic acid to isononanol), and temperature (typically 80–120°C).

- Monitor reaction progress via gas chromatography/mass spectrometry (GC/MS) to confirm structural integrity and quantify yields .

Q. Which analytical techniques are most effective for quantifying this compound purity and structural confirmation?

- Methodology :

- GC/MS is preferred for volatile ester analysis due to its high sensitivity and ability to resolve isomers .

- Validate purity using HPLC with UV detection (λ = 210–220 nm) and compare retention times against certified standards.

- Confirm molecular structure via NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks for the propionate ester group (e.g., δ ~1.1 ppm for methyl groups, δ ~4.1 ppm for the ester oxygen-linked CH₂) .

Q. How can researchers design controlled stability studies for this compound under environmental stressors?

- Methodology :

- Expose the compound to varying temperatures (e.g., 25°C, 40°C), humidity levels (e.g., 30–90% RH), and light conditions (UV/visible spectra).

- Assess degradation via accelerated stability testing (ICH Q1A guidelines) and quantify breakdown products using LC-MS .

- Reference protocols from pharmaceutical trials (e.g., controlled environmental chambers in COPD drug studies) .

Advanced Research Questions

Q. How can transcriptomic approaches elucidate the molecular mechanisms of this compound’s biological effects?

- Methodology :

- Conduct RNA sequencing on model organisms (e.g., Saccharomyces cerevisiae or mammalian cell lines) exposed to this compound.

- Identify differentially expressed genes (DEGs) linked to oxidative stress, lipid metabolism, or membrane integrity, as seen in calcium propionate studies .

- Validate pathways via gene knockout or CRISPR-Cas9 silencing to confirm functional roles of key DEGs.

Q. What strategies resolve contradictions in toxicological data for this compound across model organisms?

- Methodology :

- Apply systematic review frameworks (e.g., PRISMA) to aggregate and compare data from in vivo (rodent) and in vitro (cell culture) studies .

- Analyze dose-response relationships and species-specific metabolic differences (e.g., esterase activity variations).

- Use benchmark dose modeling (BMD) to reconcile discrepancies, as employed in diisononyl phthalate toxicity assessments .

Q. How can researchers apply the PICOT framework to structure hypothesis-driven studies on this compound?

- Methodology :

- P (Population): Define the biological system (e.g., human epithelial cells, Daphnia magna).

- I (Intervention): Specify exposure parameters (concentration, duration).

- C (Comparison): Use controls (e.g., solvent-only or structurally similar esters like isoamyl propionate) .

- O (Outcome): Measure endpoints (e.g., cytotoxicity, gene expression changes).

- T (Time): Establish timelines (acute vs. chronic exposure).

- This approach minimizes bias, as validated in clinical trial designs .

Data Analysis and Reporting Guidelines

- Statistical rigor : Report means with ±SD or ±SEM , and define significance thresholds (P < 0.05) explicitly, per pharmaceutical research standards .

- Reproducibility : Include raw datasets, instrument parameters (e.g., GC temperature gradients), and questionnaire templates (if applicable) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.